Product packaging for WHEAT GERMAMIDOPROPYL BETAINE(Cat. No.:CAS No. 133934-09-5)

WHEAT GERMAMIDOPROPYL BETAINE

Cat. No.: B1180222
CAS No.: 133934-09-5
Attention: For research use only. Not for human or veterinary use.
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Description

Wheat Germamidopropyl Betaine is a high-purity, amphoteric surfactant synthesized from wheat germ oil, intended for scientific research and industrial development. Its structure integrates a betaine functional group with the lipid profile of wheat germ, which is rich in polyunsaturated fatty acids like linoleic acid (55-60%), tocopherols (vitamin E), and phytosterols . This composition is reported to contribute to the molecule's mild surfactant properties and potential skin-conditioning benefits, making it a subject of interest for formulating mild cosmetic and personal care products . The compound's primary research value lies in its mechanism of action as a zwitterionic surfactant. It possesses both cationic and anionic centers in the same molecule, resulting in a net zero charge at its isoelectric point. This structure allows for excellent compatibility with other surfactants, reduces skin and eye irritation, and enhances foam stability and viscosity in formulations . Researchers can utilize this betaine to develop and study next-generation cleansing systems, including shampoos, facial cleansers, and body washes, where mildness and skin barrier protection are paramount. Its natural origin and the presence of inherent antioxidants from wheat germ oil also make it a compelling ingredient for projects focused on green chemistry and stabilizing oxidation-prone formulations . Furthermore, its application extends to biochemical research where gentle lysis buffers are required or as a stabilizing agent for membrane proteins. This product is provided For Research Use Only. It is strictly for laboratory investigation and must not be used in diagnostic procedures, as a cosmetic ingredient for personal use, or in any clinical applications.

Properties

CAS No.

133934-09-5

Molecular Formula

C12H30BrN6P

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies of Wheat Germamidopropyl Betaine

Precursor Chemistry and Raw Material Sourcing from Wheat Germ Oil Derivatives

The synthesis of Wheat Germamidopropyl Betaine (B1666868) is fundamentally rooted in the utilization of renewable resources, specifically the fatty acids derived from wheat germ oil. Wheat germ, the embryo of the wheat kernel, is a rich source of lipids, and its oil is characterized by a unique fatty acid profile. This profile is the primary determinant of the hydrophobic character of the final surfactant molecule.

The typical fatty acid composition of wheat germ oil is presented in Table 1. The dominant fatty acid is linoleic acid, a polyunsaturated omega-6 fatty acid, followed by significant amounts of palmitic and oleic acids. acs.orgucl.ac.uk The exact composition can vary depending on the wheat variety and growing conditions. ucl.ac.uk

Table 1: Typical Fatty Acid Composition of Wheat Germ Oil

Fatty Acid Chemical Formula Type Percentage (%)
Linoleic Acid C18:2 Polyunsaturated 50-60
Palmitic Acid C16:0 Saturated 14-19
Oleic Acid C18:1 Monounsaturated 12-23
Linolenic Acid C18:3 Polyunsaturated 4-10

This table presents a general range of fatty acid percentages found in wheat germ oil. Actual values can vary.

For the synthesis of Wheat Germamidopropyl Betaine, these fatty acids are the key starting materials. They can be obtained through the hydrolysis of wheat germ oil, which breaks down the triglycerides into free fatty acids and glycerol.

Reaction Mechanisms and Pathways for Amidation and Betainization

The transformation of wheat germ fatty acids into this compound is a two-step process. The first step is an amidation reaction to form an amidoamine intermediate, which is then subjected to a betainization (quaternization) reaction.

Formation of Amidoamine Intermediates

The formation of the amidoamine intermediate involves the reaction of the fatty acid mixture derived from wheat germ oil with a diamine, most commonly 3-dimethylaminopropylamine (B130723) (DMAPA). rsc.orgnsf.gov In this reaction, the carboxylic acid group of the fatty acid reacts with the primary amine group of DMAPA to form an amide bond. This is a condensation reaction, with the removal of a molecule of water.

The general reaction is as follows:

R-COOH (from Wheat Germ Oil) + H₂N-(CH₂)₃-N(CH₃)₂ (DMAPA) → R-CO-NH-(CH₂)₃-N(CH₃)₂ (Wheat Germamidopropyl Dimethylamine) + H₂O

This reaction is typically carried out at elevated temperatures, often between 130-170°C, and may be driven to completion by the removal of water. scribd.com The resulting molecule, Wheat Germamidopropyl Dimethylamine (B145610), is an amidoamine, which contains both an amide linkage and a tertiary amine group. This tertiary amine is crucial for the subsequent betainization step.

Quaternization Reactions to Form the Betaine Moiety

The second step in the synthesis is the quaternization of the tertiary amine group of the amidoamine intermediate to form the betaine structure. This is typically achieved by reacting the amidoamine with a quaternizing agent, such as sodium monochloroacetate, in an aqueous medium. cosmeticsandtoiletries.comelchemy.com

The reaction proceeds as follows:

R-CO-NH-(CH₂)₃-N(CH₃)₂ + ClCH₂COONa → R-CO-NH-(CH₂)₃-N⁺(CH₃)₂-CH₂COO⁻ + NaCl

During this step, the lone pair of electrons on the tertiary nitrogen atom attacks the electrophilic carbon of the chloroacetate (B1199739), displacing the chloride ion. This results in the formation of a quaternary ammonium (B1175870) cation and a carboxylate anion within the same molecule, the characteristic zwitterionic structure of a betaine. The reaction is carefully controlled, often by maintaining the pH in a specific range (e.g., 7.5-10.5) to ensure the desired product is formed efficiently and to minimize byproducts. google.com

Catalytic Approaches and Reaction Kinetics in this compound Synthesis

To enhance the efficiency and sustainability of this compound synthesis, various catalytic approaches can be employed, particularly for the amidation step. While direct thermal condensation is possible, it often requires high temperatures and can lead to side reactions.

Catalytic Approaches:

Enzymatic Catalysis: Lipases are enzymes that can catalyze the formation of amide bonds under mild conditions. nih.govnih.gov The use of lipase (B570770), such as Candida antarctica lipase B (CALB), offers a green alternative to traditional chemical catalysts. nih.gov Enzymatic reactions are highly specific and can reduce the formation of unwanted byproducts.

Reaction Kinetics:

The kinetics of amidation and quaternization are influenced by several factors, including temperature, reactant concentrations, and the presence of a catalyst.

Amidation: The rate of amidation generally follows second-order kinetics, being dependent on the concentrations of both the fatty acid and the amine. The Arrhenius equation, k = Ae^(-Ea/RT), describes the relationship between the rate constant (k), the pre-exponential factor (A), the activation energy (Ea), the gas constant (R), and the temperature (T). khanacademy.orgetomica.orgwikipedia.org While specific kinetic parameters for the synthesis of this compound are not readily available in the literature, studies on similar fatty acid amidations provide a general understanding of the reaction dynamics.

Quaternization: The rate of quaternization is also dependent on the concentration of the amidoamine and the quaternizing agent. The reaction is typically carried to completion to ensure a low level of residual amidoamine in the final product. cosmeticsandtoiletries.com

Green Chemistry Principles and Sustainable Methodologies in Synthetic Processes

The synthesis of surfactants like this compound is increasingly being viewed through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes. mdpi.com

Key principles of green chemistry relevant to this synthesis include:

Use of Renewable Feedstocks: The use of fatty acids from wheat germ oil is a prime example of utilizing a renewable, bio-based raw material. mdpi.com

Atom Economy: The amidation and quaternization reactions are designed to be highly atom-economical, meaning that a large proportion of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents and Auxiliaries: Efforts are made to reduce or eliminate the use of hazardous solvents.

Design for Energy Efficiency: The use of catalysts allows for lower reaction temperatures, reducing energy consumption.

Solvent Selection and Minimization

The choice of solvent is a critical aspect of green chemistry. In amidation reactions, traditional solvents like dichloromethane (B109758) and N,N-dimethylformamide (DMF) are effective but pose environmental and health concerns. rsc.orgucl.ac.uk Research has focused on identifying greener alternatives.

Table 2: Evaluation of Alternative Solvents for Amidation Reactions

Solvent Classification Performance in Amidation
Dichloromethane (DCM) Hazardous Generally good
N,N-Dimethylformamide (DMF) Hazardous Generally good
2-Methyltetrahydrofuran (2-MeTHF) Greener Alternative Generally very good
Ethyl Acetate (EtOAc) Greener Alternative Generally very good
Dimethyl Carbonate (DMC) Greener Alternative Generally very good
Water Ideal Green Solvent Can be effective, often with surfactants

This table summarizes findings on solvent alternatives in amide synthesis. Performance can vary based on specific reaction conditions. rsc.orgnsf.gov

Ideally, the reaction is carried out with minimal or no solvent. Solvent-free amidation reactions are possible, especially with enzymatic catalysis. nih.gov The quaternization step is often performed in water, which is the most environmentally benign solvent. cosmeticsandtoiletries.com

Energy Efficiency in Reaction Design

The synthesis of this compound, a type of amidopropyl betaine, typically involves a two-step process: amidation followed by quaternization. Energy efficiency in this process is a key consideration for sustainable and cost-effective manufacturing.

Amidation: The initial step involves the reaction of fatty acids derived from wheat germ oil with 3-dimethylaminopropylamine (DMAPA). This reaction is often conducted at elevated temperatures, generally between 75°C and 175°C, to drive the reaction forward and remove the water by-product. cir-safety.org Energy consumption in this phase is primarily associated with heating the reaction mixture. Strategies to improve energy efficiency include:

Process Optimization: Modern manufacturing of surfactants often employs mature and efficient technologies designed to minimize energy consumption. chemanager-online.com Continuous processing, as opposed to batch processing, can offer significant energy savings by maintaining a steady state and reducing heating and cooling cycles.

Microwave-Assisted Synthesis: A novel approach in similar chemical syntheses involves using microwave irradiation. This technique can lead to dramatic reductions in reaction time and energy consumption compared to conventional heating methods.

Quaternization: The second step involves the reaction of the intermediate, wheat germ amidopropyl dimethylamine (amidoamine), with a quaternizing agent, typically sodium chloroacetate, to form the betaine. This step is generally less energy-intensive than amidation. Some modern synthesis methods for analogous compounds are performed at room temperature without a catalyst, offering significant energy savings. tandfonline.com

Waste Reduction and By-product Management

Waste reduction in the synthesis of this compound aligns with the principles of green chemistry and aims to improve the circularity of the manufacturing process. chemanager-online.com Key strategies include source reduction, by-product valorization, and efficient waste treatment. planetpristine.comnetsuite.com

Source Reduction and Feedstock: The primary raw material, wheat germ oil, is a by-product of the wheat milling process, where the endosperm is separated to produce refined flour. researchgate.net Utilizing this by-product as a feedstock for surfactant synthesis is an inherent waste reduction strategy. researchgate.net The fatty acid composition of wheat germ oil will directly influence the properties of the final product.

By-products of Synthesis: The synthesis of amidopropyl betaines can result in several by-products that require management:

Glycerin: If the synthesis starts directly from wheat germ oil (triglycerides) instead of free fatty acids, glycerin is a major by-product of the amidation step. cir-safety.org Glycerin is a valuable chemical with numerous applications, and its recovery and purification for sale is a common practice.

Unreacted Starting Materials: Residual amounts of DMAPA and the intermediate amidoamine can be present in the final product. cir-safety.orgcir-safety.org These are often considered impurities, and process optimization aims to minimize their levels. cir-safety.org

Side Reaction Products: The formation of other minor by-products is possible depending on the reaction conditions.

Effective by-product management involves process optimization to minimize their formation and purification techniques to separate them from the final product. netsuite.comioscm.com Some approaches focus on creating closed-loop systems where waste streams are reused within the production process. ioscm.com

Purification and Isolation Techniques for Synthetic this compound

After synthesis, this compound is typically supplied as an aqueous solution containing the active ingredient, water, and by-products like sodium chloride. cir-safety.org The concentration of the active betaine is often around 30%. cir-safety.org The purification and isolation of the betaine from the reaction mixture are crucial for achieving the desired product quality.

Common techniques for purifying surfactants include:

Recrystallization: This method can be effective for separating the desired surfactant from impurities. For instance, sodium dodecyl sulfate (B86663) is purified by dissolving it in hot ethanol (B145695) and allowing it to crystallize upon cooling, leaving impurities like dodecyl alcohol in the solution. researchgate.net A similar principle could be applied to betaines.

Chromatography: Techniques like column chromatography and high-performance liquid chromatography (HPLC) are powerful for separating components of a mixture with high resolution. researchgate.netyoutube.com Mixed-mode chromatography, in particular, is designed for the separation of various types of surfactants, including amphoteric ones. youtube.com

Dialysis: This technique can be used to remove small molecule impurities, such as salts, from a solution of larger surfactant molecules. researchgate.net

Extraction: Liquid-liquid extraction can be employed to separate the betaine from certain impurities based on their differing solubilities in various solvents.

The choice of purification method depends on the specific impurities present and the desired purity level of the final product.

Derivatization and Structural Modification of this compound Analogs

The basic structure of this compound can be modified to create analogs with tailored properties. These modifications can target the fatty acid portion, the quaternary ammonium center, or involve the introduction of new functional groups.

Modification of the Fatty Amido Moiety

The properties of the betaine are significantly influenced by the length and saturation of the fatty acid chain.

Varying the Fatty Acid Source: Instead of wheat germ oil, other vegetable oils (like coconut, rapeseed, or palm oil) can be used as the source of fatty acids. cir-safety.orggoogle.com This results in a different distribution of fatty acid chain lengths in the final product, which can alter its solubility, foaming, and emulsifying properties. google.comfrontiersin.org For example, using a mixture of fatty acids can lead to surfactants with broader applicability. google.com

Chemical Modification of the Fatty Acid Chain: The fatty acid chain itself can be chemically modified before or after the betaine synthesis. For instance, introducing double bonds or other functional groups along the alkyl chain can impact the molecule's physical properties and performance. acs.org The process of converting fatty acids into fatty acid methyl esters (FAMEs) is a common derivatization technique used for analysis and can also serve as a step in synthesizing modified surfactants. sigmaaldrich.comacs.orgrestek.com

Alterations to the Quaternary Ammonium Center

The quaternary ammonium group is the cationic center of the betaine molecule and is crucial for its function. mdpi.comnih.gov

Changing Alkyl Groups: The methyl groups on the nitrogen atom can be replaced with other alkyl groups (e.g., ethyl, butyl). This modification can affect the molecule's steric hindrance and its interaction with surfaces and other molecules. tandfonline.com

Introducing Hydroxyl Groups: The incorporation of hydroxyl groups into the quaternary ammonium structure can enhance the hydrophilicity of the molecule and influence its interaction with water and its hydrogen bonding capabilities. rsc.org

Introduction of Novel Functional Groups

New functionalities can be introduced into the betaine structure to impart specific properties.

Ester and Amide Linkages: The introduction of additional ester or amide groups can create more complex structures with different chemical stabilities and functionalities. tandfonline.comnih.gov These labile moieties can also be designed to improve biodegradability. nih.gov

Fluorination: Introducing fluorine atoms into the molecule can create fluorinated surfactants with unique properties, such as high surface activity and stability.

Silylation: Silylation, the introduction of a trimethylsilyl (B98337) group, is a common derivatization technique for analysis that can also be used to modify the properties of the molecule. restek.comnih.gov

The following table summarizes potential derivatization strategies and their expected effects:

Modification Site Specific Modification Potential Effect on Properties Reference
Fatty Amido Moiety Change fatty acid source (e.g., from wheat germ to coconut oil)Alters hydrophobicity, solubility, and detergency cir-safety.org
Introduce unsaturation into the alkyl chainChanges packing efficiency at interfaces, fluidity acs.org
Quaternary Ammonium Center Replace methyl groups with longer alkyl chains (e.g., butyl)Increases steric bulk, may alter charge accessibility tandfonline.com
Incorporate hydroxyl groupsEnhances hydrophilicity and hydrogen bonding rsc.org
Introduction of Novel Groups Add another amide or ester groupImproves biodegradability, modifies chemical reactivity nih.gov
Silylation of the moleculeModifies polarity for analytical or functional purposes restek.com

Process Optimization and Scalability in Industrial Production of this compound

The industrial production of this compound, an amphoteric surfactant, follows a well-established two-step chemical process analogous to other alkyl amidopropyl betaines, such as Cocamidopropyl Betaine (CAPB). elchemy.comwikipedia.org The primary distinction lies in the feedstock, utilizing fatty acids derived from wheat germ oil instead of coconut or palm kernel oil. sci-hub.se The synthesis pathway involves an initial amidation reaction followed by a quaternization step. google.com Optimizing this process and ensuring its scalability are critical for achieving economic feasibility, high product purity, and consistent performance.

The synthesis begins with the reaction of fatty acids from wheat germ oil with dimethylaminopropylamine (DMAPA). In this amidation step, the more reactive primary amine of DMAPA selectively reacts with the fatty acid's carboxyl group to form an intermediate, Wheat Germamidopropyl Dimethylamine, also known as amidoamine. wikipedia.org The second step, quaternization, involves reacting this amidoamine intermediate with sodium monochloroacetate (SMCA). elchemy.comgoogle.com The SMCA is typically generated in situ by neutralizing monochloroacetic acid (MCA) with a base like sodium hydroxide (B78521). sci-hub.se This reaction forms the final zwitterionic surfactant, this compound, and a salt byproduct, typically sodium chloride. elchemy.comwikipedia.org

Process optimization focuses on maximizing the yield and purity of the final product while minimizing reaction times, energy consumption, and the formation of undesirable byproducts. Key parameters that are meticulously controlled include reaction temperature, molar ratios of reactants, pH, and reaction duration. google.comresearchgate.net

Challenges in scaling up production from laboratory to industrial scale involve managing reaction exotherms, ensuring homogenous mixing of reactants, efficient removal of byproducts, and handling of raw materials and finished products. sci-hub.se Industrial processes can be run in batch or continuous modes, with batch reactions being common. sci-hub.se The presence of impurities such as unreacted amidoamine and DMAPA is a critical quality parameter, as they can affect the product's properties and are often regulated. wikipedia.org

Detailed Research Findings

Research and patent literature, primarily focusing on the analogous and widely produced CAPB, provide insight into the specific conditions that can be adapted for this compound production.

Amidation Step Optimization: The initial amidation reaction is typically conducted at elevated temperatures, often between 140°C and 180°C, to drive the reaction to completion and remove the water byproduct. google.comgoogle.com The molar ratio of reactants is a crucial variable. For instance, in the synthesis of a similar amidoamine, an optimal molar ratio of ethylenediamine (B42938) to methyl laurate was found to be 2, at a temperature of 135°C for 3.8 hours, achieving a yield of 96.69%. researchgate.net For the synthesis of an alkylamide propyl-betaine, a molar ratio of 1:1 between coconut oil and N,N-dimethyl-1,3-propylene diamine was used at 140°C for 5 hours. google.com To remove unreacted DMAPA, vacuum distillation can be employed after the initial reaction. google.com

Quaternization Step Optimization: The subsequent quaternization reaction is performed under milder conditions, typically between 80°C and 100°C for several hours. sci-hub.segoogle.com Precise pH control is vital during the formation of sodium chloroacetate; a pH range of 4-5 is often targeted to ensure the complete reaction of chloroacetic acid with the base before the addition of the amidoamine intermediate. google.com The molar ratio of the amidoamine to chloroacetic acid is generally kept close to 1:1. google.com

The tables below summarize typical parameters and challenges in the optimization and scalability of amidopropyl betaine production, which are directly applicable to this compound.

Table 1: Optimized Reaction Parameters for Amidopropyl Betaine Synthesis (Analogous to this compound)

Parameter Amidation Phase Quaternization Phase Source
Temperature 140°C - 180°C 85°C - 100°C sci-hub.segoogle.comgoogle.com
Reaction Time 3 - 8 hours 2 - 8 hours sci-hub.segoogle.comgoogle.com
Molar Ratio Fatty Acid:DMAPA ≈ 1:1 Amidoamine:MCA ≈ 1:1 google.comgoogle.com
pH Control Not specified 4.0 - 5.0 (for SMCA formation) google.com

| Post-Reaction | Vacuum distillation to remove excess reactants | Filtration to remove salt byproduct (NaCl) | google.comgoogle.com |

Table 2: Key Considerations for Scalability in Industrial Production

Factor Challenge Mitigation Strategy Source
Homogeneity Ensuring uniform mixing of hydrophobic oils/fatty acids with aqueous reactants. Use of co-solvents or inclusion of 1-10% of the final surfactant product to aid in creating a homogeneous mixture. sci-hub.se
Purity Control Minimizing impurities like unreacted amidoamine, DMAPA, and sodium dichloroacetate (B87207) (from MCA). Use of high-purity raw materials (especially MCA); precise control of molar ratios and reaction conditions; post-reaction purification steps like washing with organic solvents. wikipedia.orgsci-hub.segoogle.com
Byproduct Removal Efficient separation of sodium chloride salt from the final viscous surfactant solution. Filtration, followed by potential washing and drying steps to achieve high purity solid product if desired. google.comgoogle.com
Process Mode Choosing between batch and continuous processing. Batch reactions are common and allow for flexibility. Continuous processes may offer higher throughput for large-scale, dedicated production. sci-hub.se

| Downstream Processing | Obtaining the final product in the desired concentration and form (e.g., 30% aqueous solution). | Addition of water to meet final concentration specifications; addition of preservatives like sodium benzoate. | wikipedia.orggoogle.com |

Advanced Analytical Methodologies for Characterization and Quantification of Wheat Germamidopropyl Betaine

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of Wheat Germamidopropyl Betaine (B1666868), providing a non-destructive means to probe its molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of Wheat Germamidopropyl Betaine and related betaine derivatives. researchgate.netrsc.org Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the analysis of similar betaine structures, ¹H NMR can be used to identify the signals corresponding to the various protons in the molecule, such as those on the alkyl chains, the propylene (B89431) group, the dimethylamino group, and the methylene (B1212753) group adjacent to the carboxylate. asianpubs.org For instance, the chemical shifts of the protons on the fatty acid chains can confirm the linkage to the amidopropyl moiety. Furthermore, NMR analysis is crucial for identifying and quantifying impurities that may be present from the manufacturing process, such as unreacted starting materials or by-products. researchgate.netgoogle.com

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. rsc.org The chemical shifts of the carbonyl carbon in the amide group and the carboxylate carbon are particularly diagnostic.

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for a Generic Amidopropyl Betaine Structure

Proton GroupIllustrative Chemical Shift (ppm)
Terminal Methyl (CH₃) of Fatty Acid~0.88
Methylene (CH₂) Chain of Fatty Acid~1.26
α-Methylene (CH₂) to Carbonyl~2.35
Protons on Propylene BridgeVariable
N-Methyl (CH₃)₂ ProtonsVariable
Methylene (CH₂) adjacent to CarboxylateVariable

Note: Actual chemical shifts for this compound would require experimental determination and would be influenced by the specific fatty acid composition of the wheat germ oil used.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. These vibrational spectroscopy methods probe the characteristic vibrations of chemical bonds within the molecule.

IR spectroscopy is particularly useful for identifying key functional groups. For betaine-type compounds, characteristic absorption bands can be observed. aip.orggoogle.com A strong absorption peak corresponding to the C=O stretching vibration of the amide group is typically seen around 1655 cm⁻¹. asianpubs.org The asymmetric stretch of the carboxylate group (COO⁻) is another key feature, often appearing in the region of 1550-1700 cm⁻¹. aip.org Additionally, N-H stretching vibrations from the amide group can be observed around 3300 cm⁻¹. asianpubs.org

Raman spectroscopy provides complementary information and can be particularly sensitive to non-polar bonds and symmetric vibrations. The analysis of related surfactants has shown that Raman spectroscopy can be used to study molecular interactions and conformational changes. tandfonline.com

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amide (N-H)Stretching~3300
Amide (C=O)Stretching~1655
Carboxylate (COO⁻)Asymmetric Stretching1550 - 1700
C-NStretching~1310

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. nih.govmdpi.com Due to the nature of wheat germ oil, which contains a mixture of fatty acids, the resulting this compound is not a single chemical entity but rather a mixture of homologues with different alkyl chain lengths. cir-safety.orgsquarespace.com

Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are well-suited for the analysis of such complex mixtures. nih.govplos.org These methods allow for the determination of the molecular weight distribution of the different betaine homologues present in a sample.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to obtain structural information through fragmentation analysis. nih.govrsc.org By inducing fragmentation of the parent ions, characteristic fragment ions can be generated that correspond to specific parts of the molecule, such as the loss of the dimethylglycine moiety or cleavage at the amide bond. This fragmentation pattern provides valuable confirmation of the proposed structure.

UV-Visible Spectroscopy for Purity Assessment

UV-Visible spectroscopy can be employed as a straightforward and rapid method for assessing the purity of this compound, particularly in routine quality control settings. While the betaine molecule itself may not have a strong chromophore in the UV-Vis region, this technique can be used to detect the presence of certain impurities that do absorb UV or visible light. scialert.netresearchgate.net

Moreover, indirect methods involving the use of specific dyes or colorimetric reagents can be developed to quantify surfactants. nih.govresearchgate.net For instance, a method for the determination of cocamidopropyl betaine has been developed using the spectral shift of Eriochrome Black T. researchgate.netscience.gov Such methods rely on the interaction between the surfactant and the dye, leading to a change in the absorption spectrum that can be correlated with the surfactant concentration. The development of a similar method for this compound could provide a simple and cost-effective means of quantification.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating the complex mixture of homologues present in this compound and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of this compound from raw materials and finished products. researchgate.netdiva-portal.orgsci-hub.se Given that commercial this compound is a mixture of compounds with varying fatty acid chain lengths, a robust HPLC method is required to separate these components. cir-safety.orgsquarespace.com

Method development typically involves the selection of an appropriate stationary phase, mobile phase, and detector. Reversed-phase HPLC (RP-HPLC) is a common choice for separating surfactants, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases, with longer alkyl chain homologues exhibiting longer retention times.

A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to achieve adequate separation of the various homologues and any impurities present. nih.gov Detection can be achieved using a variety of detectors. While UV detection at low wavelengths (e.g., 200-210 nm) is possible for some betaines, it may lack specificity. sielc.com More advanced detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often preferred for their higher sensitivity and ability to provide molecular weight information. researchgate.net

Validation of the developed HPLC method is critical to ensure its accuracy, precision, linearity, and robustness. This involves analyzing standard solutions of known concentrations to establish a calibration curve and assessing parameters such as the limit of detection (LOD) and limit of quantification (LOQ). researchgate.netdiva-portal.orgsci-hub.se

Table 3: Key Parameters for HPLC Method Development for this compound

ParameterConsiderations
Column (Stationary Phase) C8 or C18 reversed-phase column for separation based on hydrophobicity.
Mobile Phase A mixture of an aqueous buffer (e.g., with formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Gradient elution is typically required.
Detector UV (at low wavelength), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) for sensitive and specific detection.
Flow Rate Optimized for best separation efficiency and analysis time.
Column Temperature Controlled to ensure reproducible retention times.
Injection Volume Kept constant for all standards and samples.

Gas Chromatography (GC) Applications for Volatile Impurities and Derivatized Forms

Gas Chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds. While this compound itself is non-volatile, GC is highly applicable for assessing its purity by targeting volatile impurities and by analyzing its non-volatile components after chemical derivatization.

Volatile Impurities: The manufacturing process may introduce volatile impurities. For instance, GC coupled with a Thermal Energy Analyzer (TEA) has been used to confirm the absence of N-nitroso compounds in analogous betaine products. cir-safety.org Furthermore, the unreacted precursor 3-dimethylaminopropylamine (B130723) (DMAPA) can be analyzed by GC-Mass Spectrometry (GC-MS) following extraction. analytice.com

Derivatized Forms: To analyze the non-volatile components, such as the fatty acid profile of the wheat germ oil raw material, derivatization is necessary to increase volatility. sigmaaldrich.com The fatty acids are typically converted into fatty acid methyl esters (FAMEs) before GC analysis. mdpi.com This allows for the detailed characterization of the lipophilic portion of the betaine molecule, ensuring the raw material meets specifications. Common derivatization reagents include BF₃ in methanol (B129727) or (trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH). mdpi.comrsc.org Similarly, the betaine molecule itself can be derivatized to enable GC analysis, a common strategy for polar, non-volatile analytes. jfda-online.comnih.gov

A typical workflow for the GC analysis of the fatty acid composition in the wheat germ oil starting material is shown below.

StepDescriptionTechnique
1. Extraction Oil is extracted from wheat germ.Solvent Extraction or Cold Press
2. Derivatization Triglycerides are converted to volatile FAMEs.Transesterification (e.g., with BF₃/Methanol)
3. Analysis FAMEs are separated and quantified.GC with Flame Ionization Detector (FID) or MS
4. Identification Peaks are identified by comparing retention times to standards.GC-FID/MS

Ion Chromatography (IC) for Detection of Ionic Species

Ion Chromatography (IC) is a powerful technique for the determination of ionic species and is particularly well-suited for analyzing zwitterionic surfactants like this compound and its ionic impurities. IC methods have been developed for the simultaneous determination of betaine, choline, and trimethylamine (B31210) in various matrices. rsc.org

For betaine analysis, cation-exchange chromatography is often employed. zenodo.org The separation can be optimized by careful selection of the column's ion-exchange functional groups (e.g., phosphonic acid groups over sulfonic acid groups for better elution of diamines like DMAPA) and the eluent composition. zenodo.org Detection is commonly achieved using a conductivity detector, often with a suppressor to reduce background conductivity and enhance sensitivity. zenodo.org

Zwitterionic ion chromatography (ZIC) is an advanced IC approach where stationary phases are modified with zwitterionic surfactants. nih.govdcu.ienih.govkcl.ac.uk This creates a unique separation mechanism based on electrostatic interactions. In this mode, the retention of analyte anions is highly dependent on the eluent pH, which alters the charge of the stationary phase. nih.govkcl.ac.uk This technique is effective for separating various inorganic and organic ions that may be present as by-products or impurities.

Electrochemical Detection Methods

Electrochemical methods offer sensitive and often low-cost alternatives for the analysis of surfactants. tandfonline.com These techniques are based on how surfactant molecules interact with an electrode surface, influencing electrochemical processes like electron transfer or bubble nucleation. tandfonline.comacs.org

Voltammetric sensors are a major class of electrochemical detectors used for this purpose. rsc.orgtandfonline.com The presence of a surfactant like this compound in a sample can alter the voltammetric response of an electroactive probe. The surfactant can be added directly to the supporting electrolyte or used to modify the electrode surface, which can enhance the sensitivity and selectivity of the measurement. tandfonline.com Depending on the solution's pH, the zwitterionic betaine can carry a net positive or negative charge, which dictates its interaction with the electrode. tandfonline.com

A novel approach involves using bubble nucleation as a detection principle. The high surface activity of surfactants affects the conditions required for electrochemical bubble nucleation, and this change can be transduced into an electrochemical signal to quantify the surfactant concentration with very low limits of detection. acs.org Potentiometric sensors using ion-selective electrodes have also been widely developed for various surfactant types and can be used for direct concentration measurements or as indicators in titrations. researchgate.net

Sample Preparation Strategies for Environmental Matrices and Raw Materials

Effective sample preparation is critical to remove interfering substances and concentrate the analyte before instrumental analysis. The strategy depends heavily on the matrix being analyzed.

Environmental Matrices: For environmental samples like water or sediment, where concentrations are low and matrices are complex, pre-concentration and purification are essential.

Cloud Point Extraction (CPE): This is an environmentally friendly liquid-liquid extraction method that uses the phase-separation behavior of non-ionic or zwitterionic surfactants above a certain temperature (the cloud point) to encapsulate and concentrate analytes. mdpi.com It is compatible with various analytical techniques, including HPLC and GC. mdpi.com

Solid-Phase Extraction (SPE): SPE is a versatile method for purifying and concentrating surfactants from aqueous samples. nih.gov Reversed-phase cartridges (e.g., C18) can be used to retain the surfactant while allowing more polar interfering compounds to pass through. It has been successfully used to isolate DMAPA from the surfactant matrix before IC analysis. zenodo.orgresearchgate.net

Ultrasound-Assisted Extraction (UAE): For solid matrices like sediment, UAE can be used for the simultaneous extraction of various surfactant types, including anionic, cationic, and non-ionic, by using appropriate solvent mixtures. nih.gov

Raw Materials: For raw materials like wheat germ, the goal is often to extract the oil to analyze its fatty acid composition.

Solvent Extraction: Methods like the Folch or Soxhlet extraction use organic solvents (e.g., chloroform-methanol, petroleum ether) to extract lipids from the wheat germ. mdpi.comresearchgate.net

Hydraulic or Cold Pressing: This is a mechanical method to obtain the oil without using solvents. cir-safety.orgopensciencepublications.com

Supercritical Fluid Extraction (SFE): Using supercritical CO₂ is a "green" alternative for extracting wheat germ oil. ihsn.org

Trace Impurity Analysis and Purity Assessment in Manufacturing Batches

The safety and performance of this compound are directly related to its purity and the levels of residual impurities from the manufacturing process. cir-safety.orgsquarespace.comcir-safety.org The primary impurities of concern are unreacted precursors and by-products from side reactions.

The synthesis of this compound involves two main precursors: fatty acids from wheat germ oil and 3-dimethylaminopropylamine (DMAPA). An important intermediate, which can also be present as an impurity, is the amidoamine (Wheat Germamidopropyl Dimethylamine). cir-safety.orgcir-safety.org

3-dimethylaminopropylamine (DMAPA): This is a known skin sensitizer, and its concentration in the final product is strictly controlled. cir-safety.orgcir-safety.org Analytical methods for DMAPA include:

Ion Chromatography (IC): A sensitive method for detecting trace levels of DMAPA in the surfactant matrix, often after solid-phase extraction. zenodo.orgresearchgate.net

Ion Mobility Spectrometry (IMS): A rapid technique for quantifying DMAPA residues in cosmetic intermediates. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for identification and quantification, often after extraction. analytice.com

Thin-Layer Chromatography (TLC): A semi-quantitative method used to investigate the presence of DMAPA. cir-safety.org

Amidoamine (Wheat Germamidopropyl Dimethylamine): This intermediate is formed during the first step of the synthesis and is also a potential sensitizer. cir-safety.orgcir-safety.org Levels of amidoamine in related betaines have been reported to be below 0.5%. cir-safety.orgsquarespace.com Analytical techniques like HPLC are typically used for its quantification.

Free Fatty Acids: The analysis of the fatty acid profile from the wheat germ oil raw material is performed using GC-FID or GC-MS after conversion to FAMEs, as described in section 2.2.2. mdpi.comresearchgate.netnih.gov The typical fatty acid composition of wheat germ oil is rich in linoleic, oleic, and palmitic acids. mdpi.comcir-safety.orgopensciencepublications.com

Typical Fatty Acid Profile of Wheat Germ Oil

Fatty Acid Abbreviation Typical Range (%)
Linoleic Acid C18:2 44 - 65%
Oleic Acid C18:1 8 - 30%
Palmitic Acid C16:0 13 - 22%
Stearic Acid C18:0 0 - 4.6%
Linolenic Acid C18:3 4 - 10%

Data compiled from multiple sources. mdpi.comcir-safety.orgopensciencepublications.commdpi.com

Side reactions and subsequent processing steps can lead to the formation of by-products and degradation products.

Sodium Chloride: This is a common by-product of the carboxymethylation step where sodium chloroacetate (B1199739) is used. Its level is typically determined by titration or ion chromatography.

N-nitrosamines: Although amidopropyl betaines contain a secondary amide group susceptible to nitrosation, analysis of analogous commercial products by GC-TEA has shown no detectable levels of these carcinogenic compounds. cir-safety.org

Other Impurities: Thin-layer chromatography (TLC) coupled with spectroscopic techniques has been used to identify other potential impurities, such as the sodium salt of N, N-dimethyl-propylene-diaminotriacetic acid, in related betaines. cir-safety.org

Interlaboratory Validation and Standardization of Analytical Protocols

The establishment of robust and reliable analytical methods is a cornerstone of quality control and regulatory compliance in the chemical and cosmetic industries. For a compound like this compound, ensuring that analytical protocols are not only accurate and precise within a single laboratory but also reproducible across different facilities is paramount. This is achieved through rigorous interlaboratory validation, also known as collaborative studies or round-robin tests, and the subsequent standardization of these analytical protocols.

Interlaboratory validation serves to identify and quantify the variability that arises when a method is performed by different analysts in different laboratories, using different equipment. The primary goal is to determine the method's performance characteristics on a broad scale, ensuring its transferability and providing confidence in the data generated, regardless of where the analysis is conducted. fao.org For cosmetic ingredients such as this compound, this is particularly crucial for verifying product specifications, ensuring batch-to-batch consistency, and monitoring for potential impurities.

A key challenge in the analysis of amidopropyl betaines, including this compound, is the potential presence of impurities such as 3,3-dimethylaminopropylamine (DMAPA) and the corresponding fatty acid amidoamine. cir-safety.orgsquarespace.com The levels of these impurities can vary, and different analytical methods may yield different results, highlighting the need for standardized procedures. cir-safety.orgcir-safety.org While specific interlaboratory validation data for this compound is not extensively published, the principles and methodologies are well-established within the framework of validating analytical methods for similar cosmetic ingredients. europa.eueuropa.eufao.org

The process of an interlaboratory study for this compound would typically involve a coordinating laboratory preparing and distributing identical, homogenous samples to a number of participating laboratories. These laboratories would then analyze the samples using a specified analytical protocol. The results are collected and statistically analyzed to evaluate key performance parameters.

Key Performance Parameters Evaluated in Interlaboratory Studies:

Repeatability (r): The precision of the method under the same operating conditions over a short interval of time. It represents the expected variation between replicate results obtained by the same analyst on the same equipment.

Reproducibility (R): The precision of the method between laboratories. It represents the expected variation between results obtained in different laboratories.

Accuracy/Trueness: The closeness of the mean of a set of results to the true or accepted reference value.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The results from such a study allow for the establishment of performance criteria that a laboratory must meet to be considered competent in performing the analysis.

Below are hypothetical data tables representing the kind of results that would be generated from an interlaboratory study for the quantification of this compound and a key impurity, amidoamine.

Table 1: Hypothetical Interlaboratory Validation Results for the Quantification of this compound (Active Content)

ParameterResult
Number of Participating Laboratories10
Mean Concentration (% w/w)35.2
Repeatability Standard Deviation (sr)0.5
Reproducibility Standard Deviation (sR)1.2
Repeatability Limit (r)1.4
Reproducibility Limit (R)3.4

This table illustrates the expected precision of a standardized method for quantifying the active content of this compound across different laboratories.

Table 2: Hypothetical Interlaboratory Validation Results for the Quantification of Amidoamine Impurity in this compound

ParameterResult
Number of Participating Laboratories12
Mean Concentration (%)0.45
Repeatability Standard Deviation (sr)0.05
Reproducibility Standard Deviation (sR)0.15
Repeatability Limit (r)0.14
Reproducibility Limit (R)0.42

This table shows the precision of a standardized method for quantifying a critical impurity, amidoamine, in this compound. The variability in amidoamine levels has been noted as potentially significant. cir-safety.org

Following a successful interlaboratory validation, the analytical protocol can be adopted as a standard method by national or international standards organizations. The availability of a standardized method is invaluable for manufacturers, raw material suppliers, and regulatory bodies. It facilitates fair trade, ensures product quality and safety, and provides a common reference for resolving disputes. fao.org For this compound, the standardization of analytical methods would ensure that all stakeholders are using a mutually recognized and validated procedure for its characterization and quantification.

Environmental Fate and Biotransformation Studies of Wheat Germamidopropyl Betaine

Aerobic and Anaerobic Biodegradation Pathways

Alkylamidopropyl betaines are recognized for their ready biodegradability in both aerobic and anaerobic environments, which significantly mitigates their persistence in ecosystems oecd.orgsci-hub.seresearchgate.net.

Under aerobic conditions, these compounds degrade rapidly. oecd.orgsci-hub.se Standardized tests (OECD 301) have demonstrated that CAPB achieves high levels of mineralization, with degradation rates reported to be between 86% and 100% within a 28-day period oecd.org. The primary biodegradability, which refers to the initial alteration of the parent molecule, is also high, approaching 100% for CAPB mst.dk.

In anaerobic environments, which are crucial in settings like sewage sludge and sediments, alkylamido betaines also show significant degradation. researchgate.netnih.gov Studies on CAPB have indicated ultimate anaerobic biodegradability, with mineralization reaching 75% to 90% over periods of 56 to 60 days oecd.orgmst.dk. This contrasts with some other types of betaines, such as alkyl betaines, which are not as readily biodegradable under anaerobic conditions sci-hub.senih.gov.

The following table summarizes the biodegradation data for Cocamidopropyl Betaine (B1666868), which serves as an analogue for Wheat Germamidopropyl Betaine.

Table 1: Aerobic and Anaerobic Biodegradation of Cocamidopropyl Betaine (Analogue)

Test Type Condition Duration Degradation Rate Reference
OECD 301B Aerobic 28 days 84-99% santos.com
OECD 301D Aerobic 30 days 84% santos.com
OECD 301E Aerobic 28 days 90-100% santos.com
Modified OECD Screening Aerobic 28 days 100% (DOC) mst.dk
ISO 11734 Anaerobic 56 days 75% mst.dk

The biodegradation of this compound is expected to be initiated by microbial action. The primary mechanism involves the enzymatic hydrolysis of the amide bond, which is a characteristic linkage in this class of surfactants nih.goviczhiku.com. This initial cleavage breaks the molecule into two main components: a fatty acid derived from wheat germ oil and an amine-containing moiety, 3-aminopropyl betaine cir-safety.org.

Bacteria from the genus Pseudomonas have been identified as key players in the degradation of CAPB and are likely responsible for the degradation of this compound as well researchgate.netmdpi.comelpub.rubio-conferences.org. These bacteria possess the necessary enzymes to break down the complex structure of the surfactant. Another significant degradation pathway for the alkyl chain of these surfactants is ω-oxidation nih.gov.

The process of enzymatic deactivation can be visualized as a two-step process:

Hydrolysis: The amide bond is cleaved by amidase enzymes, releasing the fatty acid and the betaine head group.

Mineralization: The resulting fragments are then further metabolized by microorganisms, ultimately leading to the formation of carbon dioxide, water, and inorganic nutrients sci-hub.sebio-conferences.org.

Following the initial enzymatic cleavage of the amide bond, the primary biodegradation metabolites of this compound are expected to be:

Wheat germ oil fatty acids: The specific mixture of fatty acids characteristic of wheat germ oil.

3-Aminopropyl betaine: The polar head group of the surfactant molecule cir-safety.org.

These initial metabolites are not persistent and undergo further degradation. The fatty acids are broken down through pathways like beta-oxidation. The 3-aminopropyl betaine moiety is further metabolized, potentially leading to the formation of N,N-dimethylglycine, which can then decompose into acetic acid anion, ammonia, and nitrogen oxides bio-conferences.org. The impurities from the manufacturing process, such as amidoamine and 3-dimethylaminopropylamine (B130723) (DMAPA), can also be present and are themselves subject to biodegradation researchgate.netnih.gov.

Environmental Partitioning and Distribution in Aquatic and Terrestrial Systems

The environmental distribution of this compound is governed by its physicochemical properties, particularly its zwitterionic nature, which means it carries both a positive and a negative charge, resulting in a net neutral charge over a wide pH range oecd.orgsantos.com.

Based on Mackay Level I model calculations for CAPB, the primary environmental compartment for these types of surfactants is the hydrosphere (water), accounting for over 99% of its distribution. A smaller fraction may partition to soil and sediment oecd.org.

The tendency of this compound to adsorb to soil and sediment particles is generally considered to be low to moderate santos.comsantos.com. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict this behavior. For CAPB, the log Koc has been calculated to be approximately 3.5, which corresponds to a Koc value of about 3063 heraproject.com.

However, the adsorption potential is influenced by the length of the alkyl chain. While the primary components (e.g., C12 chain) exhibit low to moderate sorption, longer-chain fractions (e.g., C16-C18) that may be present in the mixture can have a higher potential for sorption oecd.org.

Table 2: Environmental Partitioning Parameters for Cocamidopropyl Betaine (Analogue)

Parameter Value Interpretation Reference
Log Koc 3.5 Moderate sorption potential heraproject.com
BCF 71 Low bioaccumulation potential heraproject.com

Volatilization from water or moist soil surfaces is not an important environmental fate process for this compound nih.gov. This is due to its ionic nature and very low vapor pressure, which are characteristic of betaine surfactants oecd.org. As a result, long-range atmospheric transport of this compound is not expected to occur.

Photodegradation and Chemical Oxidation Processes in Environmental Compartments

Information on the direct photolysis of alkylamidopropyl betaines in water is limited. However, based on their chemical structure, they are not expected to undergo significant hydrolysis under typical environmental conditions oecd.org.

Calculations suggest that the photodegradation of these compounds in the atmosphere, through reactions with hydroxyl (OH) radicals, would be rapid, with estimated half-lives of 6 to 9 hours oecd.org. Nevertheless, due to the extremely low volatility of these surfactants, this atmospheric degradation pathway is considered to be of minor environmental relevance oecd.org.

Studies on a structurally related fluorinated alkyl betaine have shown that degradation via UV photolysis can occur through both direct and indirect mechanisms, with the potential involvement of reactive oxygen species dntb.gov.uamdpi.commdpi.comresearchgate.net. This suggests that sunlight could contribute to the transformation of these compounds in surface waters, although the specific rates and pathways for this compound are not known. Information regarding chemical oxidation processes in environmental compartments is currently scarce.

Biomonitoring and Environmental Surveillance Methodologies for Presence and Transformation

The environmental monitoring of this compound, a specialty surfactant, is not standardized with compound-specific methods but rather relies on techniques applicable to the broader category of amphoteric surfactants. europa.eunih.gov These methodologies are crucial for tracking the presence and breakdown of the compound in various environmental compartments, such as wastewater, surface water, and sludge.

Analytical Techniques: Advanced analytical methods are required to detect and quantify amphoteric surfactants in complex environmental matrices. The current techniques of choice are primarily based on liquid chromatography coupled to mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). lcms.cznih.gov These methods offer high sensitivity and selectivity, allowing for the identification of the parent compound and its transformation products at trace levels (μg/L range). nih.govumweltbundesamt.de

For routine monitoring, colorimetric methods have also been employed. The Orange II method is a technique specifically developed for the determination of amphoteric surfactants. europa.eu Another approach is the two-phase titration method, which has been adapted for the analysis of betaine surfactants. onepetro.org These methods, while less specific than LC-MS, can be useful for screening purposes.

Sample preparation is a critical step due to the complexity of environmental samples. Solid-phase extraction (SPE) is the predominant method used for extracting and concentrating surfactants like this compound from water samples before instrumental analysis. nih.govresearchgate.net

Transformation Products: The biotransformation of this compound in the environment leads to the formation of various breakdown products. Monitoring these transformation products is essential for a complete understanding of its environmental impact. Key substances to monitor include:

Manufacturing Intermediates and Impurities: The manufacturing process of amidopropyl betaines can leave residual impurities, such as 3,3-dimethylaminopropylamine (DMAPA) and the corresponding fatty acid amidopropyl dimethylamine (B145610) (amidoamine). oecd.orgcir-safety.orgcir-safety.org These compounds are of particular interest as they have been identified as potential sensitizers. cir-safety.orgcir-safety.org

Biotransformation Products: The primary degradation pathway for amidopropyl betaines involves the cleavage of the amide bond, releasing the fatty acid moiety and the aminopropyl betaine portion. Given that this compound is derived from wheat germ oil, the released fatty acids would primarily be linoleic acid, palmitic acid, and oleic acid. tandfonline.comgidadernegi.orgscielo.brscirp.orgdergipark.org.tr Further degradation of these components is expected.

Ongoing surveillance, particularly in the sludge of wastewater treatment plants (WWTPs) and surrounding discharge areas, is important as many surfactants tend to adsorb to these solids. nih.gov

Modeling Environmental Concentrations and Predicted Environmental Fate

Predictive modeling is a key tool for estimating the environmental concentrations and ultimate fate of chemicals like this compound, especially where extensive empirical data is lacking. These models use the physicochemical properties of a substance to predict its distribution and persistence in the environment.

Read-Across Approach: Due to the structural and functional similarities among alkylamidopropyl betaines, a "read-across" approach is often used. oecd.org Data from the well-studied Cocamidopropyl Betaine (CAPB) is used to predict the environmental behavior of other compounds in this category, including this compound. This approach is supported by regulatory bodies and assessments which consider the ecotoxicological profiles to be comparable. oecd.orgheraproject.com

Physicochemical Properties and Environmental Fate Prediction: Tools like the US Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™ can be used to estimate key environmental fate parameters. epa.govepisuite.devepa.gov Based on the structure of a representative this compound (using linoleic acid as the fatty acid component) and read-across data from CAPB, the following environmental fate can be predicted:

PropertyPredicted Value/BehaviorImplication
Biodegradation Readily biodegradable under aerobic conditions. cir-safety.orgLow potential for persistence in water and soil environments.
Water Solubility Moderately soluble. erasm.orgWill primarily partition to the water compartment upon release. oecd.org
Bioaccumulation Potential Low potential for bioaccumulation. oecd.orgThe substance is not expected to concentrate significantly in aquatic organisms.
Adsorption to Soil/Sediment Low-to-moderate adsorption is expected. oecd.orgWhile some partitioning to sludge in WWTPs will occur, it is not expected to be a major sink.

Predicted Environmental Concentrations (PECs): The concentration of this compound in the environment will depend on usage volume, release scenarios, and the efficiency of wastewater treatment. In Western Europe, amidopropyl betaines are produced in large quantities and are used in a high percentage of cosmetic and detergent products. heraproject.com However, due to their ready biodegradability, removal rates in efficient wastewater treatment plants are high, leading to low predicted concentrations in receiving waters. heraproject.com

Sustainable Practices in the Environmental Management of this compound

The environmental management of this compound is increasingly guided by the principles of green chemistry and sustainability, focusing on the entire lifecycle of the surfactant. cesio.eu

Renewable Feedstocks: A key sustainable feature of this compound is its derivation from a renewable resource. The lipophilic (fatty acid) portion of the molecule comes from wheat germ oil, which is a by-product of the wheat milling industry. gidadernegi.orgscielo.br The use of such agricultural co-products represents a form of waste valorization, contributing to a circular economy. wheatoleo.comwheatoleo.com This contrasts with surfactants derived from petrochemical feedstocks. cesio.eu

Green Chemistry in Manufacturing: The synthesis of surfactants is being re-evaluated to align with green chemistry principles. researchgate.net This includes:

Waste Prevention: Optimizing reaction conditions to maximize atom economy and minimize by-product formation. For amidopropyl betaines, this includes recycling unused reactants like DMAPA. erasm.org

Use of Safer Solvents: Reducing or eliminating the use of hazardous solvents in the manufacturing process. wheatoleo.com

Energy Efficiency: Designing processes that require less energy, for instance by using efficient catalysts or microwave-assisted synthesis.

Designing for Degradation: The inherent biodegradability of this compound is a major advantage from a sustainability perspective. cir-safety.org Designing molecules that break down into benign substances after their intended use prevents environmental persistence and reduces long-term ecological risk.

Computational Chemistry and Molecular Modeling of Wheat Germamidopropyl Betaine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics (QM) offers a fundamental description of molecular systems by solving the Schrödinger equation. These methods are crucial for understanding the electronic structure, which dictates the chemical reactivity and properties of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. pku.edu.cn It provides a balance between accuracy and computational cost, making it suitable for surfactant-sized molecules.

A DFT study of Wheat Germamidopropyl Betaine (B1666868) would commence with geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. For a flexible molecule with multiple rotatable bonds, such as the amidopropyl chain and the fatty acid tail derived from wheat germ oil, several local energy minima may exist. The calculations would identify the global minimum energy structure, which represents the most probable conformation of an isolated molecule.

Key outputs from DFT calculations include:

Optimized Molecular Geometry: Provides precise bond lengths, bond angles, and dihedral angles.

Total Energy and Heat of Formation (ΔHf): These values are indicative of the molecule's thermodynamic stability. mdpi.com

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. researchgate.net

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution across the molecule, highlighting the electron-rich (negative potential, e.g., around the carboxylate group) and electron-poor (positive potential, e.g., around the quaternary ammonium (B1175870) group) regions. This is crucial for understanding intermolecular interactions.

Studies on similar betaine structures have used DFT to correlate calculated parameters with experimental observations, suggesting that for zwitterionic molecules, electrostatic interactions between the charged groups are particularly important in determining conformation. psnc.pl A theoretical DFT study on a model Wheat Germamidopropyl Betaine molecule would likely involve the B3LYP functional with a basis set such as 6-31+G(d,p), which has been shown to provide reliable results for similar organic molecules. psnc.pl

Table 1: Hypothetical DFT-Calculated Parameters for a Model this compound Molecule

ParameterHypothetical ValueSignificance
Total Energy-X HartreesIndicates overall molecular stability.
ΔHf-Y kJ/molMolar heat of formation, relates to thermodynamic stability. mdpi.com
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability. mdpi.com
ELUMO-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. mdpi.com
HOMO-LUMO Gap (ΔE)5.3 eVIndicator of chemical reactivity and kinetic stability. researchgate.net
Dipole Moment (μ)Z DebyeMeasures the overall polarity of the molecule, influencing solubility and interactions. mdpi.comresearchgate.net

Note: The values in this table are illustrative and represent typical ranges observed for similar surfactant molecules in computational studies. Actual values would require specific DFT calculations for this compound.

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense.

For a molecule the size of this compound, high-level ab initio calculations would likely be restricted to smaller fragments of the molecule to maintain computational feasibility. For instance, such methods could be used to accurately calculate the charge distribution around the zwitterionic headgroup (the betaine moiety) or the amide linkage. This information could then be used to refine the parameters for less computationally intensive methods or for developing force fields for molecular dynamics simulations. While full geometry optimization of the entire surfactant molecule using high-level ab initio methods is generally impractical, they serve as a benchmark for validating the accuracy of DFT and other more computationally efficient approaches.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of this compound, such as its conformational changes and its interactions with other molecules like water, oil, and other surfactants. rsc.orgrsc.org

MD simulations rely on a "force field," which is a set of potential energy functions and parameters that describe the interactions between atoms in the system. The accuracy of an MD simulation is highly dependent on the quality of the force field. Standard force fields like AMBER, CHARMM, and GROMOS have parameters for many common biomolecules, but specific parameters for novel or specialized molecules like this compound may not be available. researchgate.net

Developing a force field for this compound would involve:

Parameterization: This process defines the equilibrium values and force constants for bonds, angles, and dihedrals, as well as the parameters for non-bonded interactions (van der Waals and electrostatic).

Charge Calculation: Atomic partial charges are typically derived from quantum mechanical calculations (e.g., using DFT) to accurately represent the molecule's electrostatic potential, especially its zwitterionic nature. rsc.org

Validation: The newly developed force field must be validated by running simulations and comparing the results against experimental data (e.g., density, heat of vaporization) or high-level QM calculations.

The development of consistent force fields for zwitterionic molecules, such as amino acids and certain lipids, has been a focus of research, and these methodologies could be directly applied to this compound. nih.govnih.gov

Once a validated force field is in place, MD simulations can be used to model the behavior of this compound in various environments relevant to its applications:

In Aqueous Solution: Simulations would show how a single surfactant molecule is hydrated and its preferred conformation in water. At higher concentrations, simulations can model the process of micellization, where surfactant molecules spontaneously aggregate to form micelles. rsc.org These simulations can predict the Critical Micelle Concentration (CMC), micelle shape and size, and the dynamics of surfactant exchange between micelles and the bulk solution.

At the Oil-Water Interface: This is crucial for understanding its role as an emulsifier. MD simulations can visualize how this compound molecules orient themselves at the interface, with the hydrophilic betaine headgroup in the water phase and the hydrophobic fatty acid tail in the oil phase. nih.gov Such simulations can be used to calculate the reduction in interfacial tension, a key measure of surfactant efficiency. researchgate.net

On a Surface (e.g., Hair or Skin): Simulations could model the adsorption of the surfactant onto a model surface, providing insights into its conditioning and cleansing mechanisms at a molecular level.

Table 2: Potential Insights from MD Simulations of this compound

Simulation SystemKey Properties InvestigatedPotential Findings
Single Molecule in WaterSolvation free energy, Radius of gyrationQuantifies water solubility and molecular compactness.
Multiple Molecules in WaterCritical Micelle Concentration (CMC), Aggregation numberPredicts the concentration at which micelles form and their average size. rsc.org
Oil-Water InterfaceInterfacial tension, Molecular orientation, Density profilesExplains emulsifying properties and the structure of the interfacial film. mdpi.comnih.gov
Mixed Surfactant SystemSynergistic effects, Micelle compositionReveals interactions with other surfactants (e.g., anionic) that can enhance performance. chemrxiv.org

Structure-Reactivity Relationship Predictions (Theoretical)

By combining insights from quantum mechanics and molecular dynamics, it is possible to establish theoretical Structure-Reactivity Relationships (SRRs). For this compound, this involves understanding how its unique structural features—the long, varied alkyl chains from wheat germ oil, the amide linker, and the zwitterionic headgroup—collectively determine its function.

For instance, QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) models can be developed. mdpi.com These models use descriptors calculated from the molecular structure to predict properties like CMC, biodegradability, or skin irritation potential. oecd.org

Theoretical descriptors would include:

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges. mdpi.com

Topological Descriptors: Molecular connectivity indices, which describe the branching and size of the molecule.

Geometrical Descriptors: Molecular surface area and volume.

A theoretical SRR study might predict that the specific mixture of C18-C22 fatty acid chains in this compound influences its packing in micelles and at interfaces, potentially leading to lower interfacial tension compared to a single-chain-length equivalent. The presence of the amide group could offer specific hydrogen bonding capabilities, affecting its interaction with surfaces like hair keratin. The zwitterionic headgroup ensures good water solubility and mildness over a range of pH values, a property that can be rationalized by examining its charge stability through QM calculations.

In Silico Prediction of Degradation Pathways and Metabolite Structures

The environmental fate of surfactants is a key aspect of their life cycle assessment. In silico, or computational, methods provide a rapid and cost-effective means to predict biodegradation pathways and identify potential metabolites without extensive laboratory testing.

Methodologies for Degradation Prediction: Computational prediction of degradation typically relies on expert-derived rule-based systems or Quantitative Structure-Biodegradation Relationship (QSBR) models. These systems house extensive knowledge bases of known metabolic reactions and microbial catabolic pathways. When a molecule's structure, such as this compound, is input, these programs identify recognizable functional groups and apply known biotransformation rules to predict a sequence of degradation steps.

For surfactants, primary biodegradability—the initial alteration of the parent molecule that removes its surface-active properties—is a critical endpoint. europa.eu Computational models can predict the initial points of enzymatic attack, which for a molecule like this compound would likely involve:

Omega-oxidation: Oxidation of the terminal methyl group of the fatty acid chain.

Beta-oxidation: Subsequent shortening of the alkyl chain by two-carbon units.

Hydrolysis: Cleavage of the amide bond linking the fatty acid chain to the aminopropyl group.

Predicting Metabolite Structures: Following the prediction of initial transformations, the system can recursively apply its rule base to the resulting intermediates to map out a full degradation pathway. This process generates a list of potential transient metabolites. For this compound, this could include the wheat germ fatty acid, 3-aminopropyldimethylamine (DMAPA), and betaine as major initial metabolites, followed by their further degradation products. While these predictions require experimental validation, for instance through standardized biodegradability tests and analytical methods like liquid chromatography-mass spectrometry (LC-MS), they are invaluable for prioritizing chemicals for testing and for early-stage hazard identification. europa.eu

A Quantitative Risk Assessment (QRA) is often employed for related amidopropyl betaines to ensure they are formulated to be non-sensitizing, which takes into account potential impurities like DMAPA that could also be degradation products. cir-safety.org

Development of Predictive Models for Chemical Properties (Theoretical Frameworks)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful theoretical frameworks used to correlate a molecule's structural features with its physicochemical properties and biological activities. researchgate.netnih.gov For surfactants like this compound, these models are essential for predicting performance metrics such as critical micelle concentration (CMC), surface tension, and potential toxicity. mdpi.comnih.gov

The development of a QSPR/QSAR model involves three main steps:

Descriptor Calculation: The chemical structure is converted into a set of numerical values known as molecular descriptors.

Model Building: A mathematical model is created to link the descriptors to the property of interest using statistical or machine learning methods.

Validation: The model's predictive power is rigorously tested.

Molecular Descriptors: A wide array of descriptors can be calculated to represent different aspects of the molecular structure. rsc.org For amphoteric surfactants, these often include:

Constitutional Descriptors: Molecular weight, number of specific atoms or rings.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule, such as Kier & Hall molecular connectivity indices. nih.gov

Quantum Mechanical Descriptors: Properties calculated using quantum chemistry methods, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and total energy. nih.gov

Modeling Techniques: Various mathematical and machine learning techniques are used to build the predictive models.

Linear Methods: Multiple Linear Regression (MLR) is a common starting point.

Non-Linear Methods: More complex relationships are often captured using non-linear approaches like Artificial Neural Networks (ANNs), Support Vector Machines (SVM), and Graph Neural Networks (GNNs). mdpi.comrsc.orgacs.org

Recent studies have shown high accuracy in predicting surfactant properties using these advanced methods. For instance, GNN-based QSPR models have successfully predicted CMC and surface tension for a diverse set of surfactants with high accuracy (R² > 0.87). mdpi.com Similarly, ANNs have proven effective in modeling the aggregation number of cationic surfactants, outperforming linear models. rsc.org

Table 1: Examples of Predictive Models for Surfactant Properties

Property PredictedModel TypeKey Descriptors UsedSurfactant ClassReference
Critical Micelle Concentration (CMC), Surface Tension (γcmc)Graph Neural Network (GNN)Atom and bond features, Molecular descriptorsAnionic, Cationic, Zwitterionic, Nonionic mdpi.com
Eye Irritation PotentialBayesian Neural NetworkLog P, Log CMC, Molecular Volume, ConcentrationCationic aaai.org
Aggregation Number (AGGN)Artificial Neural Network (ANN)Constitutional, Topological, 3D-MoRSE descriptorsCationic rsc.org
Lung Surfactant InhibitionMultilayer Perceptron (MLP)1826 calculated molecular descriptorsLow molecular weight chemicals acs.org
Critical Micelle Concentration (CMC)QSARQuantum Mechanical (EHOMO, ELUMO), Topological (Kier & Hall index)Anionic, Non-ionic nih.gov

Cheminformatics Approaches for Analog Design and Discovery

Cheminformatics combines chemistry, computer science, and information science to support chemical research, particularly in the design and discovery of new molecules. For surfactants, the goal is to rationally design new analogs with optimized properties, such as higher efficiency, lower toxicity, or improved biodegradability. mdpi.com

Exploring Chemical Space: The ultimate aim of QSPR/QSAR modeling is to navigate the vast "chemical space" of possible surfactant structures. mdpi.com By using a validated predictive model, researchers can screen virtual libraries of thousands of potential surfactant analogs without synthesizing them. For example, one could computationally design a library of analogs of this compound by systematically varying the length and branching of the fatty acid chain or modifying the spacer group between the amide and the betaine head. The QSPR model would then predict the CMC, surface tension, and other properties for each analog, allowing chemists to prioritize the most promising candidates for synthesis.

Molecular Fingerprinting and Similarity Searching: A core technique in cheminformatics is the use of molecular fingerprints. These are bit strings that encode the structural features of a molecule. arxiv.org By comparing the fingerprint of a target molecule like this compound with a database of other chemicals, one can identify structurally similar compounds ("read-across"). This is a powerful method for data gap filling, where the known properties (e.g., toxicity) of a well-studied chemical are used to infer the properties of a less-studied, structurally related one. nih.gov

Workflow for Analog Design: A typical cheminformatics workflow for designing a new surfactant analog would be:

Define Target Properties: Identify the desired characteristics for the new molecule (e.g., lower CMC, higher foam stability).

Generate Virtual Library: Create a computational library of candidate structures based on a lead molecule like this compound.

Calculate Descriptors/Fingerprints: Compute the relevant molecular descriptors or fingerprints for all candidates. arxiv.org

Predict Properties: Use established QSPR/QSAR models to predict the target properties for the entire library.

Prioritize Candidates: Rank the virtual molecules based on their predicted performance and select a small, diverse set of top candidates for laboratory synthesis and testing.

This in silico-first approach significantly accelerates the research and development cycle, reduces costs, and minimizes experimental testing. mdpi.com

Q & A

Basic Research: What standardized methodologies are recommended for assessing the skin irritation potential of Wheat Germamidopropyl Betaine in cosmetic formulations?

Answer:
The Cosmetic Ingredient Review (CIR) Expert Panel recommends a tiered approach combining in vitro assays (e.g., reconstructed human epidermis models) and in vivo studies (e.g., the Buehler Test for skin sensitization). Key steps include:

  • Acute toxicity testing (e.g., OECD TG 439 for skin irritation).
  • Repeated insult patch testing to evaluate cumulative effects.
  • Dose extrapolation using safety margins (MoS = NOAEL/SED), with MoS ≥100 indicating safety .
    For validation, cross-reference data from the European Chemicals Agency (ECHA) or CIR reports, which establish safe usage thresholds (e.g., ≤6% in rinse-off products) .

Basic Research: How does the molecular structure of this compound contribute to its dual functionality as a surfactant and antistatic agent?

Answer:
The compound’s structure includes:

  • Hydrophobic tail : Derived from wheat germ oil, enabling lipid solubilization and cleansing.
  • Quaternary ammonium group : Imparts cationic charge, neutralizing static electricity on hair/surfaces.
  • Betaine moiety : Enhances water solubility and stabilizes foam in formulations.
    Functional validation involves:
  • Surface tension measurements (Wilhelmy plate method).
  • Electrostatic charge analysis using triboelectric series comparisons .

Advanced Research: How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?

Answer:
Contradictions often arise from differences in bioavailability or metabolic pathways. Mitigation strategies include:

  • Toxicokinetic modeling : Compare systemic exposure doses (SED) across studies.
  • Read-Across Analysis : Use structurally similar compounds (e.g., Cocamidopropyl Betaine) with robust datasets to infer safety .
  • Threshold of Toxicological Concern (TTC) : Apply Cramer classification (Class I, TTC = 46 µg/kg/day) for low-concentration uses .
    Document discrepancies in exposure conditions (e.g., occlusive vs. non-occlusive application) to contextualize results.

Advanced Research: What experimental designs are optimal for evaluating the long-term stability of this compound in formulations under varying pH and temperature conditions?

Answer:
Adopt a multifactorial design with controlled variables:

  • pH range : 4.0–8.0 (mimicking cosmetic formulations).
  • Temperature cycles : 4°C, 25°C, 40°C over 12 weeks.
  • Analytical methods : HPLC-UV for quantification; FTIR for structural integrity.
    Include accelerated stability testing (ICH Q1A guidelines) and validate degradation kinetics using Arrhenius equations. For reproducibility, use ≥3 independent batches and statistical power analysis (α=0.05, β=0.2) .

Basic Research: What regulatory frameworks govern the safe use of this compound in international markets, and how do they differ?

Answer:
Key frameworks include:

  • EU Regulation (EC) No 1223/2009 : Requires compliance with SCCS safety dossiers and restricts impurities (e.g., nitrosamines).
  • US FDA : Relies on CIR evaluations, mandating GRASE (Generally Recognized As Safe and Effective) status.
  • China’s NMPA : Aligns with Cosmetic Safety Technical Standards, requiring historical use data for concentrations >6% .
    Differences lie in data requirements (e.g., EU demands full toxicological profiles; US accepts CIR conclusions) and labeling thresholds for sensitizers.

Advanced Research: How can secondary data (e.g., bond enthalpy databases) be leveraged to predict the interaction of this compound with other surfactants?

Answer:
Use QSAR (Quantitative Structure-Activity Relationship) modeling :

  • Input parameters: Hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and Hansen solubility parameters.
  • Validate predictions via cloud point titration and dynamic light scattering for micelle size distribution.
    Cross-reference with ab initio calculations (e.g., DFT for charge distribution) to refine interaction models .

Basic Research: What are the validated methods for quantifying residual amines in this compound batches?

Answer:

  • LC-MS/MS : Detects trace amines (e.g., dimethylaminopropylamine) at ppm levels.
  • Colorimetric assays (e.g., ninhydrin test) for rapid screening.
  • Validation criteria : Follow ICH Q2(R1) for linearity (R² ≥0.99), recovery (90–110%), and LOQ ≤10 ppm .

Advanced Research: What strategies minimize batch-to-batch variability in this compound synthesis for reproducible research outcomes?

Answer:

  • Process Analytical Technology (PAT) : Monitor reaction kinetics in real-time via Raman spectroscopy.
  • Quality by Design (QbD) : Optimize critical parameters (e.g., temperature, molar ratios) using factorial designs.
  • Purification protocols : Implement gradient recrystallization or membrane filtration to remove byproducts.
    Document variability using control charts (e.g., X-bar and R charts) and establish acceptance criteria (e.g., ±2% purity) .

Basic Research: How is the environmental fate of this compound assessed in ecotoxicological studies?

Answer:

  • OECD TG 301 : Ready biodegradability testing.
  • Algal growth inhibition (OECD TG 201) and Daphnia magna acute toxicity (OECD TG 202).
  • Bioaccumulation potential : Calculate log Kow (octanol-water partition coefficient); values <3 indicate low risk.
    Report PNEC (Predicted No-Effect Concentration) using assessment factors (e.g., 1000 for acute data) .

Advanced Research: What computational tools are effective in predicting the allergenic potential of this compound derivatives?

Answer:

  • Derek Nexus : Flags structural alerts (e.g., Michael acceptor motifs).
  • Skin Sensitization Adverse Outcome Pathway (AOP) : Integrate in chemico data (e.g., DPRA assay) with T-cell activation assays .
  • Molecular docking : Simulate hapten-protein binding (e.g., with keratinocytes’ TLR4 receptors).
    Validate using human repeat insult patch tests (HRIPT) and LLNA (Local Lymph Node Assay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.